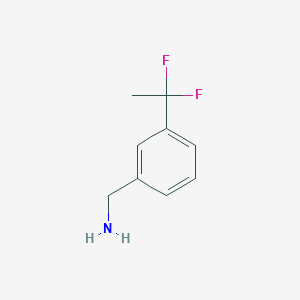

(3-(1,1-Difluoroethyl)phenyl)methanamine

Description

Contextual Significance of Fluorinated Aromatic Amine Building Blocks in Advanced Chemical Synthesis

Fluorinated aromatic amine building blocks are of paramount importance in the development of advanced chemical entities, particularly in the pharmaceutical industry. The introduction of fluorine atoms or fluorine-containing moieties into an aromatic amine structure can profoundly influence its physicochemical and biological properties. tandfonline.commdpi.com Key modifications include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450. tandfonline.com This can enhance the in vivo half-life of a drug candidate.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com

pKa Modulation: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa (basicity) of a nearby amine group. mdpi.com This modulation of basicity is crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.

Binding Affinity: Strategic placement of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency. tandfonline.commdpi.com

Bioisosterism: Fluorinated groups can act as bioisosteres for other functional groups. For instance, the difluoroethyl group is recognized as a bioisostere of a methoxy (B1213986) group, offering similar steric and electronic features but with improved metabolic stability. cas.cnnih.gov This strategy of bioisosteric replacement is a powerful tool in drug design. tandfonline.comsci-hub.seprinceton.edu

Given these advantages, fluorinated aromatic amines, including structures like (3-(1,1-Difluoroethyl)phenyl)methanamine, are highly sought-after intermediates for synthesizing a new generation of pharmaceuticals and agrochemicals.

Overview of Strategic Importance for Novel Methodological Development in Organofluorine Chemistry

The growing demand for sophisticated fluorinated molecules has spurred significant innovation in synthetic organic chemistry. The development of novel methodologies for the selective and efficient introduction of fluorine and fluoroalkyl groups is a major focus of contemporary research. The strategic importance of this field lies in its ability to:

Expand Chemical Space: New synthetic methods provide access to previously inaccessible molecular architectures, thereby expanding the diversity of compounds available for biological screening.

Enable Late-Stage Fluorination: A key objective is the development of reactions that can introduce fluorine or fluorinated groups at a late stage in a synthetic sequence. This allows for the rapid generation of analogues from a common advanced intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.

Improve Efficiency and Sustainability: Modern organofluorine chemistry aims to develop more economical and environmentally benign fluorination protocols, moving away from harsh or hazardous reagents.

The synthesis and study of specific building blocks like this compound contribute to this field by providing substrates and benchmarks for new reaction development and by showcasing the utility of novel fluorinated motifs.

Scope and Research Objectives for Comprehensive Investigation of this compound

A comprehensive investigation of this compound would be guided by several key research objectives aimed at fully characterizing its potential as a synthetic building block. While specific research on this compound is not extensively documented in publicly available literature, a typical research program would encompass the following scope:

Development of Efficient Synthetic Routes: A primary objective would be to establish reliable and scalable methods for its preparation. Plausible synthetic pathways could include:

Reduction of 3-(1,1-difluoroethyl)benzonitrile: This common precursor could be reduced to the target benzylic amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The synthesis of related fluorinated benzonitriles has been documented. nih.govgoogle.comnih.gov

Reductive Amination of 3-(1,1-difluoroethyl)benzaldehyde (B2625651): The corresponding aldehyde could be condensed with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the primary amine. libretexts.orgunimi.itsigmaaldrich.com This is a widely used method for amine synthesis. The synthesis of related benzaldehydes has also been explored. chemicalbook.comorgsyn.orggoogle.com

Characterization of Physicochemical Properties: A thorough study would involve the experimental determination and computational modeling of its key properties. The 1,1-difluoroethyl group is strongly electron-withdrawing due to the inductive effect (-I) of the two fluorine atoms. This is expected to decrease the electron density of the aromatic ring and significantly reduce the basicity of the aminomethyl group compared to its non-fluorinated analogue.

Exploration of Chemical Reactivity: Investigating the reactivity of both the aromatic ring and the aminomethyl group is crucial. The electron-withdrawing nature of the C(F)₂CH₃ group would deactivate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position (relative to the aminomethyl group). wikipedia.org The nucleophilicity of the amine would be explored in reactions such as acylation, alkylation, and arylation.

Application in the Synthesis of Target Molecules: The ultimate goal would be to demonstrate the utility of this compound as a key intermediate in the synthesis of complex molecules, particularly those with potential biological activity. Its structure is well-suited for incorporation into scaffolds for enzyme inhibitors, receptor modulators, and other therapeutic agents where the specific properties of the 3-(1,1-difluoroethyl)phenyl motif can be exploited. nih.govnih.gov

The pursuit of these objectives would provide the chemical community with a valuable, well-characterized building block, furthering the development of advanced materials and pharmaceuticals.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1552282-03-7 |

| Molecular Formula | C₉H₁₁F₂N |

| Molecular Weight | 171.19 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Predicted: Higher than non-fluorinated analogue due to increased polarity and molecular weight |

| pKa (of conjugate acid) | Predicted: Lower than benzylamine (B48309) (~9.3) due to the strong electron-withdrawing effect of the C(F)₂CH₃ group |

| LogP | Predicted: Higher than benzylamine (~1.1) due to the presence of the fluorinated alkyl group |

Table 2: Comparison of Electronic Effects of Selected Substituents

This table provides Hammett constants (σ) which quantify the electronic effect of a substituent on an aromatic ring. A positive value indicates an electron-withdrawing effect.

| Substituent | Hammett Meta Constant (σ_m) | Hammett Para Constant (σ_p) |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -CH₂F | 0.13 | 0.11 |

| -CHF₂ | 0.35 | 0.32 |

| -CF₃ | 0.43 | 0.54 |

| -C(F)₂CH₃ | Predicted: ~0.4 | Predicted: ~0.4-0.5 |

Note: The values for -C(F)₂CH₃ are estimated based on the trends observed for other fluoroalkyl groups. The inductive effect is expected to be similar to -CF₃, but with potential slight differences in resonance or hyperconjugation effects.

Structure

3D Structure

Properties

IUPAC Name |

[3-(1,1-difluoroethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCZZRQZQCQBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552282-03-7 | |

| Record name | 1-[3-(1,1-difluoroethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1,1 Difluoroethyl Phenyl Methanamine

Retrosynthetic Analysis and Strategic Disconnection Approaches to the Target Compound

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comarxiv.org For (3-(1,1-Difluoroethyl)phenyl)methanamine, two primary disconnection strategies emerge, centering on the formation of the key carbon-nitrogen and carbon-carbon bonds (Figure 1).

Strategy A: C-N Bond Disconnection: The most intuitive disconnection is at the benzylic carbon-nitrogen bond of the methanamine group. This transform, known as a reductive amination disconnection, points to 3-(1,1-difluoroethyl)benzaldehyde (B2625651) as the immediate precursor. This simplifies the problem to the synthesis of a substituted benzaldehyde.

Strategy B: C-C Bond Disconnection: An alternative approach involves disconnecting the bond between the phenyl ring and the 1,1-difluoroethyl group. This leads to a synthon representing a meta-substituted benzylamine (B48309) derivative (e.g., 3-(aminomethyl)phenylboronic acid) and a suitable 1,1-difluoroethyl source.

Further deconstruction of the key intermediate, 3-(1,1-difluoroethyl)benzaldehyde (from Strategy A), suggests a disconnection of the difluoroethyl group, leading back to a more common precursor such as 3-acetylbenzaldehyde (B1583000) or a related derivative. This multi-step approach often proves more practical due to the commercial availability of meta-substituted aromatic carbonyls.

Development and Optimization of Multi-Step Synthesis Pathways to this compound

Based on the retrosynthetic analysis, a multi-step pathway beginning with a functionalized phenyl ring precursor is the most common approach. This process can be broken down into three critical stages: regioselective functionalization, introduction of the difluoroethyl group, and formation of the methanamine.

Regioselective Functionalization of Phenyl Ring Precursors

Achieving the desired 1,3- (or meta-) substitution pattern on the phenyl ring is the foundational step of the synthesis. The regioselectivity of this functionalization is typically governed by the electronic properties of the directing group already present on the ring. wikipedia.org

For this target molecule, a common strategy involves starting with a precursor that contains a meta-directing group, such as an aldehyde, ketone, or nitrile. For instance, starting with 3-bromobenzonitrile (B1265711) or 3-bromoacetophenone allows for subsequent chemical manipulations at the desired position. Modern methods have also emerged that override the intrinsic electronic bias of substrates, using specially designed directing groups and transition metal catalysts (e.g., Palladium, Ruthenium, Copper) to achieve meta-C–H functionalization on otherwise ortho/para-directing substrates. wikipedia.orgresearchgate.netbath.ac.uk These advanced techniques provide novel routes to meta-substituted intermediates that may have been previously inaccessible. rsc.orgacs.org

Selective Introduction of the 1,1-Difluoroethyl Moiety

The introduction of the 1,1-difluoroethyl group is a key transformation that can be achieved through several methods, most notably through the fluorination of a carbonyl precursor or through a cross-coupling reaction.

One robust method involves the deoxofluorination of a ketone, such as 3-acetylbenzonitrile, using a fluorinating agent. Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are common reagents for this transformation, converting the carbonyl group into a gem-difluoride.

Alternatively, modern cross-coupling reactions provide a powerful means to form the C(sp²)-C(sp³) bond. This could involve the coupling of an aryl halide (e.g., 3-bromobenzonitrile) with a difluoroethyl-containing organometallic reagent. More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for generating difluoroalkyl radicals from inexpensive precursors, which can then be coupled with aromatic systems. nih.govacs.org

| Methodology | Precursor Type | Typical Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Deoxofluorination | Aryl Ketone (e.g., 3-acetylbenzonitrile) | DAST, Deoxo-Fluor | Direct conversion of readily available ketones. | Harsh reagents, potential for side reactions. |

| Cross-Coupling | Aryl Halide or Boronic Acid | Pd or Cu catalysts with a CF2Me-source. | High functional group tolerance. | Requires pre-functionalized coupling partners. |

| Photoredox Catalysis | Arene C-H bond or Aryl Halide | Ir or Ru-based photocatalysts, CF2Me-radical source (e.g., MeCF2SO2Cl). nih.gov | Mild reaction conditions, high efficiency. acs.org | Substrate scope can be limited. |

Formation of the Methanamine Linkage through Reductive Amination or Related Methodologies

The final step in the primary synthetic route is the conversion of a carbonyl group or nitrile into the aminomethyl functionality. Reductive amination is the most direct and widely used method for this transformation when starting from an aldehyde precursor like 3-(1,1-difluoroethyl)benzaldehyde. masterorganicchemistry.comwikipedia.org This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org

A variety of reducing agents can be employed, each with specific advantages. Sodium borohydride (B1222165) (NaBH₄) is a cost-effective choice, while sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) offer greater selectivity, as they are less likely to reduce the starting aldehyde. masterorganicchemistry.comharvard.edu Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective, atom-economical method. hw.ac.uk

If the synthesis proceeds through a nitrile intermediate, such as 3-(1,1-difluoroethyl)benzonitrile, a direct reduction is required. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions can effectively convert the nitrile to the primary amine.

| Reducing Agent | Nitrogen Source | Typical Conditions | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Ammonia, Ammonium (B1175870) Acetate | Methanol, room temperature | Cost-effective, readily available. researchgate.net |

| Sodium Cyanoborohydride (NaBH3CN) | Ammonia, Ammonium Acetate | Methanol, pH 6-7 | Selective for imine reduction over aldehyde. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Ammonia, Ammonium Acetate | Dichloroethane, Acetic Acid | Mild, highly selective, broad functional group tolerance. harvard.edu |

| H2 / Catalyst | Ammonia | Pd/C, PtO2, or Raney Ni; elevated pressure | High atom economy, "clean" reaction. researchgate.net |

Novel Catalyst Systems and Reaction Conditions for Enhanced Yield and Stereocontrol

Recent advances in catalysis offer powerful tools to improve the synthesis of this compound. While the target molecule is achiral, the principles of enhanced control are broadly applicable.

For the crucial difluoroalkylation step, visible-light-induced photoredox catalysis has become a state-of-the-art method. uliege.be Iridium- and ruthenium-based photocatalysts can generate difluoroalkyl radicals under exceptionally mild conditions, often at room temperature, leading to high yields and functional group tolerance that traditional methods may not offer. nih.govacs.orgrsc.org These methods can enable the direct C-H difluoroalkylation of arenes, potentially shortening synthetic routes. rsc.org

In the realm of C-C bond formation and phenyl ring functionalization, palladium and copper catalysts remain central. Modern ligand design has enabled palladium-catalyzed meta-C–H functionalization, which can provide a more direct route to the required 1,3-substitution pattern, avoiding multi-step sequences involving classical directing groups. researchgate.netacs.org

For the final reductive amination step, while traditional hydride reagents are effective, biocatalysis using enzymes like imine reductases or transaminases is an emerging green alternative. researchgate.net These biocatalysts operate in aqueous media under mild conditions and can offer exquisite selectivity, which is particularly valuable in the synthesis of chiral analogues.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Environmental Impact

When evaluating different synthetic routes, modern chemistry emphasizes metrics beyond simple reaction yield, including atom economy, process mass intensity (PMI), and the environmental factor (E-factor). wikipedia.orgnih.gov These metrics provide a more holistic view of a process's sustainability. scientificupdate.comresearchgate.netmdpi.com

Route A: Ketone Fluorination Pathway

Pathway: 3-Bromoacetophenone → 3-Acetylbenzonitrile → 3-(1,1-Difluoroethyl)benzonitrile → this compound.

Analysis: This route often involves stoichiometric reagents for cyanidation (e.g., CuCN), deoxofluorination (e.g., DAST), and nitrile reduction (e.g., LiAlH₄). These steps can generate significant inorganic waste, leading to a poor atom economy and a high E-factor.

Route B: Aldehyde Reductive Amination Pathway

Pathway: 3-Bromobenzaldehyde → 3-(1,1-Difluoroethyl)benzaldehyde → this compound.

Analysis: This route is potentially more efficient if the difluoroethyl group can be introduced catalytically. The final reductive amination step, especially if performed via catalytic hydrogenation, is highly atom-economical, producing only water as a byproduct. researchgate.net

Route C: Direct C-H Functionalization Pathway

Pathway: Benzylamine derivative → Direct meta-C-H difluoroalkylation → this compound.

Analysis: This represents the most "ideal" and atom-economical approach, as it avoids pre-functionalization of the aromatic ring. While challenging, advances in catalytic C-H activation are making such routes increasingly feasible. researchgate.netbath.ac.uk Success here would dramatically reduce step count and waste generation.

The environmental impact is also a critical consideration. Traditional fluorination methods often use hazardous reagents. numberanalytics.com Furthermore, many fluorinated compounds are persistent in the environment, which necessitates careful management of waste streams. numberanalytics.comwallonair.beresearchgate.netnih.gov The use of catalytic methods, particularly those that operate under mild, green conditions (e.g., photoredox or biocatalysis), and the selection of more benign solvents are key strategies to mitigate the environmental footprint of the synthesis. numberanalytics.com

| Metric | Route A (Ketone Fluorination) | Route B (Aldehyde Pathway) | Route C (Direct C-H Functionalization) |

|---|---|---|---|

| Atom Economy | Low to Moderate | Moderate to High | Very High |

| Step Count | ~4 steps | ~3 steps | ~1-2 steps |

| Key Reagents/Waste | Stoichiometric fluorinating agents, metal cyanides, hydrides. | Catalytic methods possible, final step produces H2O. | Catalyst, simple radical source. |

| Environmental Impact | High (hazardous reagents, waste). | Moderate (depends on difluoroalkylation step). | Low (fewer steps, catalytic). |

Comprehensive Investigation of Chemical Reactivity and Transformation Pathways of 3 1,1 Difluoroethyl Phenyl Methanamine

Transformations Involving the 1,1-Difluoroethyl Group within (3-(1,1-Difluoroethyl)phenyl)methanamine

The 1,1-difluoroethyl group is a key structural feature of this compound, significantly influencing its physical and chemical properties. The presence of two fluorine atoms on the same carbon atom imparts unique reactivity and stability to this moiety.

The 1,1-difluoroethyl group is generally considered to be chemically robust and stable under a variety of reaction conditions. The strong carbon-fluorine bonds contribute to its thermal stability and resistance to many common chemical reagents. The incorporation of fluorine can enhance metabolic stability in medicinal chemistry applications. nih.gov

Despite its general stability, the reactivity of the difluoromethyl group can be influenced by the presence of adjacent functional groups and the reaction conditions. For instance, the acidity of the proton on the difluoromethyl group can play a role in its biological activity, potentially forming hydrogen bonds with enzymes. nih.gov While generally stable, harsh acidic or basic conditions could potentially lead to decomposition or elimination reactions, although this is less common for difluoroalkyl groups compared to their monofluorinated or non-fluorinated counterparts.

While the 1,1-difluoroethyl group is relatively stable, the presence of fluorine atoms can, under specific circumstances, facilitate rearrangements or activate the molecule towards certain transformations. The high electronegativity of fluorine can influence the electron distribution within the molecule, potentially affecting the reactivity of adjacent C-H bonds.

Although less common for saturated difluoroalkyl groups, fluorine-mediated rearrangements have been observed in other organofluorine compounds, often involving the formation of carbocationic intermediates. nih.gov For example, electrophilic fluorination of certain alkenes can proceed through a Wagner-Meerwein type rearrangement. nih.gov While not directly applicable to the saturated 1,1-difluoroethyl group in the parent molecule, transformations that might generate a carbocation adjacent to this group could potentially lead to rearrangements.

Furthermore, the difluoromethyl group can be a precursor for other functional groups. For example, under specific catalytic conditions, C-H bonds adjacent to fluoroalkyl groups can be functionalized. The development of methods for the direct introduction of the difluoroethyl group onto aromatic rings highlights the ongoing interest in the synthesis and reactivity of such compounds. researchgate.netresearchgate.net The unique electronic properties of gem-difluoroalkenes, which can be synthesized from related precursors, allow for a diverse range of fluorine-retentive functionalization reactions. nih.govnih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound Derivatives

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. researchgate.netbyjus.com The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present on the ring.

The aminomethyl (-CH₂NH₂) group is generally considered an activating group and an ortho, para-director due to the electron-donating nature of the nitrogen atom's lone pair, which can be delocalized into the ring through resonance. However, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the primary amine will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺). This protonated form is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. stackexchange.com

Conversely, the 1,1-difluoroethyl group (-CF₂CH₃) is a deactivating group due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org This group acts as a meta-director.

Therefore, the regioselectivity of electrophilic aromatic substitution on this compound is highly dependent on the reaction conditions.

Under neutral or weakly acidic conditions , where the amine remains unprotonated, the activating ortho, para-directing effect of the aminomethyl group would likely dominate. Substitution would be expected to occur at positions 2, 4, and 6 (ortho and para to the aminomethyl group).

Under strongly acidic conditions , both the protonated aminomethyl group and the 1,1-difluoroethyl group are meta-directing. This would direct incoming electrophiles to position 5, which is meta to both substituents.

Nucleophilic Aromatic Substitution (SNAr) on derivatives of this compound is also a plausible transformation. This reaction requires the presence of a good leaving group (such as a halide) on the aromatic ring and is facilitated by strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The 1,1-difluoroethyl group, being electron-withdrawing, would activate the ring towards nucleophilic attack, particularly if a leaving group is situated at an ortho or para position relative to it. wikipedia.org For instance, a halogenated derivative like 1-bromo-3-(1,1-difluoroethyl)-5-(aminomethyl)benzene could undergo substitution by various nucleophiles.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Directing Influence |

| Bromination | Br₂, FeBr₃ | 2-Bromo-5-(1,1-difluoroethyl)phenyl)methanamine & 4-Bromo-5-(1,1-difluoroethyl)phenyl)methanamine | -CH₂NH₂ (ortho, para) |

| Nitration | HNO₃, H₂SO₄ | (3-(1,1-Difluoroethyl)-5-nitrophenyl)methanamine | -CH₂NH₃⁺ (meta), -CF₂CH₃ (meta) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (4-Acetyl-3-(1,1-difluoroethyl)phenyl)methanamine | -CH₂NH₂ (ortho, para) - Amine protection required |

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound

Halogenated derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve a palladium catalyst and are essential in modern organic synthesis.

Suzuki-Miyaura Coupling: A bromo or iodo derivative of this compound could be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming new C-C bonds. For example, coupling with phenylboronic acid would yield a biphenyl derivative. nih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. acsgcipr.orglibretexts.org A halogenated derivative of the title compound could be reacted with a primary or secondary amine to introduce a new amino substituent onto the aromatic ring. This method is often preferred over classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org An iodo- or bromo-substituted this compound could react with an alkene like styrene or an acrylate to introduce a vinyl group to the aromatic ring.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrates | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | (Bromo-derivative) + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Buchwald-Hartwig Amination | (Bromo-derivative) + Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Aryl amine derivative |

| Heck Reaction | (Iodo-derivative) + Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted alkene |

Oxidation and Reduction Chemistry of the Amine and Aromatic Moieties

The functional groups of this compound offer distinct sites for oxidation and reduction reactions.

Oxidation: The primary benzylic amine is susceptible to oxidation. Various reagents and conditions can be employed to achieve different oxidation states.

Oxidation to Aldehyde: Mild, selective oxidation methods can convert the benzylamine (B48309) to the corresponding benzaldehyde. For instance, flavin-mediated photocatalytic oxidation using visible light and oxygen as the terminal oxidant can yield the aldehyde under mild conditions. thieme-connect.com

Oxidative Dehydrogenation to Nitrile: More vigorous oxidation can lead to the formation of the corresponding benzonitrile. This transformation can be achieved using catalysts like ruthenium dioxide with molecular oxygen. researchgate.net

Reduction:

Reduction of the Aromatic Ring: The benzene (B151609) ring can be reduced to a cyclohexane ring via catalytic hydrogenation. This reaction typically requires harsh conditions, such as high pressure of hydrogen gas and catalysts like rhodium, ruthenium, or nickel. libretexts.org The stability of the aromatic system makes this reduction challenging compared to the hydrogenation of alkenes.

Reductive Amination (Indirect): While the amine is already present, if the compound were first oxidized to the aldehyde, it could then participate in reductive amination reactions with other amines to form secondary or tertiary amines.

Reduction of Nitro Derivatives: Should a nitro group be introduced onto the ring via electrophilic nitration, it can be readily reduced to a primary amine (-NH₂) using methods like catalytic hydrogenation (H₂/Pd-C) or treatment with metals in acid (e.g., Sn, HCl). libretexts.orgmsu.edu This provides a synthetic route to diamino derivatives.

Table 3: Representative Oxidation and Reduction Reactions

| Moiety | Reaction Type | Reagents and Conditions (Example) | Product |

| Aminomethyl | Oxidation | Riboflavin tetraacetate, Blue LEDs, O₂ | 3-(1,1-Difluoroethyl)benzaldehyde (B2625651) |

| Aminomethyl | Oxidation | RuO₂, O₂, heat | 3-(1,1-Difluoroethyl)benzonitrile |

| Phenyl Ring | Reduction | H₂ (high pressure), Rh/C catalyst, heat | (3-(1,1-Difluoroethyl)cyclohexyl)methanamine |

| Nitro Group (on derivative) | Reduction | H₂, Pd/C, Ethanol | 3-(1,1-Difluoroethyl)benzene-1,5-diamine (from 5-nitro derivative) |

Derivatization Strategies and Analogue Synthesis Based on 3 1,1 Difluoroethyl Phenyl Methanamine

Design Principles for Structurally Diverse Derivatives of (3-(1,1-Difluoroethyl)phenyl)methanamine

The design of derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing physicochemical properties, biological activity, and pharmacokinetic profiles. The strategic incorporation of a 1,1-difluoroethyl moiety serves as a lipophilic yet metabolically stable bioisostere for other functional groups, such as a hydroxyl, thiol, or methyl group. This gem-difluoro group can influence molecular conformation and electronic properties, which can be leveraged to enhance interactions with biological targets.

Key design considerations include:

Modulation of Physicochemical Properties: The introduction of various substituents can alter key properties such as lipophilicity (LogP), aqueous solubility, and pKa. For instance, the addition of polar groups can enhance solubility, while extending alkyl chains can increase lipophilicity.

Structure-Activity Relationship (SAR) Exploration: Systematic modification of different parts of the molecule—the N-substituent, the phenyl ring, and the difluoroethyl group—allows for a thorough investigation of the SAR. This helps in identifying the key structural features required for the desired biological activity.

Bioisosteric Replacement: The 1,1-difluoroethyl group itself is a bioisostere. Further derivatization can involve the replacement of the phenyl ring with other aromatic or heterocyclic systems to explore different binding modes and improve properties.

Introduction of Pharmacophoric Features: The primary amine serves as a handle for introducing various pharmacophoric elements, such as hydrogen bond donors and acceptors, charged groups, and hydrophobic moieties, to tailor the molecule for specific biological targets.

Synthesis of N-Substituted this compound Derivatives

The primary amine of this compound is a key site for derivatization, readily undergoing reactions to form a wide array of N-substituted analogues. Common synthetic strategies include reductive amination, acylation, and alkylation.

Reductive Amination: This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This is a versatile method for introducing a wide range of alkyl and arylalkyl substituents.

N-Alkylation: Direct alkylation with alkyl halides can also be employed to introduce substituents onto the nitrogen atom. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions is necessary to achieve selective mono-alkylation.

Table 1: Examples of N-Substituted this compound Derivatives

| Derivative Name | N-Substituent | Synthetic Method |

| N-Benzyl-(3-(1,1-difluoroethyl)phenyl)methanamine | Benzyl | Reductive Amination |

| N-Methyl-(3-(1,1-difluoroethyl)phenyl)methanamine | Methyl | N-Alkylation |

| N-((Tetrahydrofuran-2-yl)methyl)-(3-(1,1-difluoroethyl)phenyl)methanamine | (Tetrahydrofuran-2-yl)methyl | Reductive Amination |

| N-Cyclohexyl-(3-(1,1-difluoroethyl)phenyl)methanamine | Cyclohexyl | Reductive Amination |

Functionalization of the Phenyl Ring Moiety at Ortho, Meta, and Para Positions

Further structural diversity can be achieved by introducing substituents onto the phenyl ring of this compound. The existing 1,1-difluoroethyl and aminomethyl groups will direct incoming electrophiles to specific positions on the ring. The 1,1-difluoroethyl group is generally considered to be weakly deactivating and meta-directing for electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. The aminomethyl group, after protection, is typically ortho, para-directing. The interplay of these directing effects will influence the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, providing a handle for further derivatization.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on deactivated rings.

Table 2: Potential Phenyl Ring Functionalized Derivatives

| Derivative Name | Ring Substituent | Position | Synthetic Method |

| (2-Bromo-5-(1,1-difluoroethyl)phenyl)methanamine | Bromo | Ortho | Electrophilic Halogenation |

| (4-Nitro-3-(1,1-difluoroethyl)phenyl)methanamine | Nitro | Para | Electrophilic Nitration |

| (4-Amino-3-(1,1-difluoroethyl)phenyl)methanamine | Amino | Para | Reduction of Nitro Group |

| (2-Chloro-5-(1,1-difluoroethyl)phenyl)methanamine | Chloro | Ortho | Electrophilic Halogenation |

Incorporation of this compound into Complex Molecular Architectures via Amide, Urea, or Thiourea Linkages

The primary amine of this compound is an excellent nucleophile for the formation of stable amide, urea, and thiourea linkages. These functional groups are prevalent in pharmaceuticals due to their ability to form strong hydrogen bonds with biological targets.

Amide Bond Formation: The amine can be readily coupled with carboxylic acids using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt). Alternatively, reaction with acyl chlorides or anhydrides provides a straightforward route to amide derivatives.

Urea and Thiourea Synthesis: Ureas can be synthesized by reacting the primary amine with isocyanates. Similarly, thioureas are formed through the reaction with isothiocyanates. These reactions are typically high-yielding and proceed under mild conditions.

Table 3: Examples of Amide, Urea, and Thiourea Derivatives

| Linkage Type | Reactant | Derivative Name |

| Amide | Benzoic acid | N-((3-(1,1-Difluoroethyl)phenyl)methyl)benzamide |

| Amide | 4-Chlorobenzoic acid | 4-Chloro-N-((3-(1,1-difluoroethyl)phenyl)methyl)benzamide |

| Urea | Phenyl isocyanate | 1-((3-(1,1-Difluoroethyl)phenyl)methyl)-3-phenylurea |

| Thiourea | 4-Methoxyphenyl isothiocyanate | 1-((3-(1,1-Difluoroethyl)phenyl)methyl)-3-(4-methoxyphenyl)thiourea |

Exploration of Homologous and Analogous Structures Possessing Variations in the Difluoroethyl and Phenyl Ring Substitution Patterns

To further explore the chemical space around this compound, the synthesis of homologous and analogous structures is a valuable strategy.

Homologous Structures: This involves modifying the length of the alkyl chain attached to the gem-difluoro unit. For example, synthesizing (3-(1,1-difluoropropyl)phenyl)methanamine or (3-(1,1-difluorobutyl)phenyl)methanamine allows for the investigation of how the size and lipophilicity of this group impact biological activity.

Analogous Structures: This involves more significant structural changes, such as:

Positional Isomers: Moving the 1,1-difluoroethyl and aminomethyl groups to different positions on the phenyl ring (e.g., ortho or para) can significantly alter the molecule's three-dimensional shape and interaction with biological targets.

Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) or non-aromatic saturated rings (e.g., cyclohexane) can lead to compounds with improved properties.

Modification of the Difluoroalkyl Moiety: Replacing the ethyl group with other functionalities while retaining the gem-difluoro motif can introduce new properties.

Table 4: Examples of Homologous and Analogous Structures

| Structure Type | Compound Name | Key Variation |

| Homologue | (3-(1,1-Difluoropropyl)phenyl)methanamine | Elongated difluoroalkyl chain (propyl vs. ethyl) |

| Positional Isomer | (4-(1,1-Difluoroethyl)phenyl)methanamine | Para-substitution pattern |

| Phenyl Ring Analog | (5-(1,1-Difluoroethyl)pyridin-3-yl)methanamine | Phenyl ring replaced by a pyridine ring |

| Saturated Analog | (3-(1,1-Difluoroethyl)cyclohexyl)methanamine | Phenyl ring replaced by a cyclohexane ring |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,1 Difluoroethyl Phenyl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3-(1,1-Difluoroethyl)phenyl)methanamine. A combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and multi-dimensional NMR experiments allows for the precise assignment of all proton, carbon, and fluorine signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 1.95 (t, ³JHF = 18.5 Hz) | 25.0 (t, ²JCF = 25.0 Hz) |

| CF₂ | - | 125.0 (t, ¹JCF = 240.0 Hz) |

| C_ipso (aromatic, attached to CF₂) | - | 145.0 (t, ²JCF = 22.0 Hz) |

| C_ortho (aromatic) | 7.50-7.60 (m) | 125.0-127.0 |

| C_meta (aromatic) | 7.40-7.50 (m) | 129.0-131.0 |

| C_para (aromatic) | 7.40-7.50 (m) | 128.0-130.0 |

| CH₂NH₂ | 3.90 (s) | 45.0 |

| NH₂ | 1.50 (br s) | - |

Multi-dimensional NMR techniques are crucial for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between the aromatic protons, helping to delineate the substitution pattern on the phenyl ring. For instance, correlations would be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak between the benzylic protons and the benzylic carbon, as well as correlations for each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) H-C correlations. Key HMBC correlations would be observed from the methyl protons of the difluoroethyl group to the quaternary fluorinated carbon and the ipso-aromatic carbon. The benzylic protons would show correlations to the ipso- and ortho-aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide insights into the spatial proximity of protons. For derivatives with specific stereochemistry, NOESY can be instrumental in determining the relative configuration of substituents.

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms. wikipedia.orgrsc.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the CF₂ group. This signal would appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift of this resonance would be indicative of the electronic nature of the substituted phenyl ring.

Predicted ¹⁹F NMR Data for this compound:

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CF₂ | -90 to -110 | q | ³JFH ≈ 18-20 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides an accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information.

The fragmentation of benzylamines under electrospray ionization (ESI) conditions often involves the loss of ammonia (B1221849) from the protonated molecule. researchgate.netsigmaaldrich.comhmdb.caepa.gov A characteristic fragmentation pathway for the title compound would likely involve the α-cleavage of the C-C bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable tropylium-like ion.

Predicted HRMS Fragmentation for this compound:

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 186.1034 | Protonated molecule |

| [M+H-NH₃]⁺ | 169.0772 | Loss of ammonia |

| [M+H-CH₃CF₂]⁺ | 106.0651 | Cleavage of the difluoroethyl group |

| [C₇H₆F₂]⁺ | 128.0432 | Fragment containing the difluoroethylphenyl moiety |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and the aliphatic C-H stretching of the methyl and methylene (B1212753) groups (around 2850-2960 cm⁻¹). Strong absorptions corresponding to the C-F stretching vibrations of the difluoroethyl group are expected in the region of 1100-1300 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring, which often give strong signals. The C-C stretching of the phenyl ring would appear in the 1400-1600 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3400 (m, br) | Weak |

| Aromatic C-H Stretch | 3000-3100 (w) | 3000-3100 (s) |

| Aliphatic C-H Stretch | 2850-2960 (m) | 2850-2960 (m) |

| C=C Aromatic Stretch | 1450-1600 (m) | 1450-1600 (s) |

| C-F Stretch | 1100-1300 (s) | 1100-1300 (w) |

| C-N Stretch | 1020-1250 (m) | Weak |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. materialsciencejournal.orgsigmaaldrich.commdpi.com For a crystalline derivative of this compound, X-ray diffraction analysis would confirm the connectivity established by NMR and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. The analysis of the crystal structure of substituted benzylamine (B48309) derivatives often reveals details about the conformation of the benzylamine moiety and the orientation of the substituents on the phenyl ring.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment and Absolute Configuration Assignment of Chiral Derivatives

For chiral derivatives of this compound, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric purity and absolute configuration. docbrown.info The Cotton effects observed in the ECD spectrum are highly sensitive to the stereochemical arrangement of the chromophores and auxochromes in the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral center can be reliably assigned. These techniques are crucial in the study of stereoselective synthesis and the biological activity of chiral fluorinated amines. wikipedia.org

Computational Chemistry and Theoretical Investigations of 3 1,1 Difluoroethyl Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of (3-(1,1-Difluoroethyl)phenyl)methanamine. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations also yield important electronic properties such as the distribution of charges on each atom and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability.

DFT studies often involve the use of various functionals, such as B3LYP, M06-2X, and PBE1PBE, paired with different basis sets like 6-311+G(d,p) and TZVP, to ensure the accuracy of the predictions. researchgate.netnih.gov The choice of functional and basis set can influence the calculated properties, and comparisons between different levels of theory are common to validate the results. nih.gov For instance, functionals like B97D and TPSSTPSS have been found to be highly accurate for predicting certain properties in other organic molecules. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Value |

|---|---|

| Total Energy (Hartree) | -665.432 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 7.36 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide a very high level of accuracy for the electronic structure of this compound. While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the results obtained from other computational approaches. researchgate.net They are particularly useful for studying systems where electron correlation effects are significant. conicet.gov.ar

These high-level calculations can provide a more refined understanding of the molecule's electronic properties, including its electron density, electrostatic potential, and molecular orbital shapes. This detailed characterization is essential for a comprehensive understanding of the molecule's behavior.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the side chains in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby mapping out the potential energy surface (PES) of the molecule. nih.govnih.gov

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape. nih.gov Computational methods like molecular mechanics and quantum chemical calculations are used to perform these analyses. researchgate.net The results can reveal the relative populations of different conformers at a given temperature. The presence of fluorine atoms can significantly influence the conformational preferences of a molecule. soton.ac.uk

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 60° | 0.00 |

| B | 180° | 1.25 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic data, which can then be compared with experimental measurements to confirm the structure of a synthesized compound. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. nih.gov The accuracy of these predictions can depend on the choice of DFT functional and basis set. researchgate.net Comparing the calculated ¹H and ¹³C NMR spectra with experimental data helps in the structural elucidation of the molecule. researchgate.netidc-online.com

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. These theoretical frequencies help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. scirp.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (ipso-CH₂NH₂) | 142.3 |

| C2 | 128.9 |

| C3 (ipso-CF₂CH₃) | 148.7 |

| C4 | 126.5 |

| C5 | 129.1 |

| C6 | 127.8 |

| CH₂ | 45.8 |

| CF₂ | 124.5 (quartet) |

Note: The data in this table is hypothetical and for illustrative purposes. Coupling patterns are also indicated.

Reaction Mechanism Elucidation through Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods are invaluable for studying the mechanisms of chemical reactions involving this compound. By modeling the transition state (TS) of a reaction, chemists can understand the energy barrier that must be overcome for the reaction to proceed. nih.govresearchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. This analysis provides a detailed map of the reaction's progress and helps in understanding the factors that control its rate and outcome. arxiv.org

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions in Solution Phase

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of the behavior of this compound in a solution. aps.orgnih.gov MD simulations model the movement of atoms and molecules over time, taking into account the explicit interactions with solvent molecules. researchgate.netresearchgate.net

Role of 3 1,1 Difluoroethyl Phenyl Methanamine As a Key Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The versatile reactivity of the primary amine in (3-(1,1-Difluoroethyl)phenyl)methanamine allows for its incorporation into a wide array of complex molecular architectures. It can serve as a crucial nucleophile in various carbon-nitrogen bond-forming reactions, a cornerstone in the assembly of intricate organic molecules. While direct literature on its use in the total synthesis of natural products is limited, its potential is evident from the extensive use of analogous benzylamines in creating natural product derivatives. mdpi.com

The synthesis of fluorinated analogues of natural products is a burgeoning field in medicinal chemistry, aimed at enhancing the therapeutic profiles of known bioactive compounds. researchgate.netbiorxiv.org The introduction of the 3-(1,1-difluoroethyl)phenylmethyl moiety can be a key strategy to block metabolic pathways or improve interactions with biological targets. mdpi.com For instance, in analogues of pharmacologically active compounds, this group could occupy a position susceptible to oxidative metabolism, thereby increasing the drug's half-life.

Table 1: Potential Reactions for Incorporating the (3-(1,1-Difluoroethyl)phenyl)methyl Moiety

| Reaction Type | Reactant | Product Type | Potential Application |

| Amide Coupling | Carboxylic Acid | N-((3-(1,1-Difluoroethyl)phenyl)methyl)amide | Peptide analogues, enzyme inhibitors |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Bioactive amine derivatives |

| Suzuki Coupling (of a derivative) | Aryl Boronic Acid | Biphenyl derivative | Complex aromatic scaffolds |

| Buchwald-Hartwig Amination | Aryl Halide | Diaryl amine derivative | Electronically active molecules |

Application in the Construction of Diverse Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. ekb.egresearchgate.net this compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. The primary amine can participate in cyclization reactions with suitable bifunctional reagents to form rings of various sizes.

For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of dihydropyrimidines or related heterocycles. nih.gov Pictet-Spengler-type reactions with aldehydes or ketones could yield tetrahydroisoquinoline scaffolds, a common motif in alkaloids and other bioactive molecules. The presence of the difluoroethylphenyl group on these heterocyclic cores can significantly influence their biological activity. The development of new synthetic routes to fluorinated nitrogen heterocycles is an active area of research. ru.nl

Table 2: Examples of Heterocyclic Scaffolds Derivable from this compound

| Heterocycle Class | Reaction Type | Co-reactant | Significance of Scaffold |

| Dihydropyrimidines | Condensation | β-Diketone | Calcium channel blockers, antiviral agents |

| Tetrahydroisoquinolines | Pictet-Spengler | Aldehyde | Core of many natural products, various CNS activities |

| Benzodiazepines | Cyclocondensation | α-Haloketone | Anxiolytics, anticonvulsants |

| Imidazoles | Multi-component | Aldehyde, Isocyanide | Antifungal, anti-inflammatory agents |

As a Precursor for the Introduction of Fluorinated Aromatic Amine Moieties into Target Structures

The 3-(1,1-difluoroethyl)phenylmethyl group is a valuable pharmacophore in drug discovery. nih.gov The introduction of this moiety can enhance a molecule's metabolic stability and binding affinity. researchgate.net this compound serves as a direct and efficient precursor for incorporating this group into a target structure.

Standard synthetic transformations such as N-alkylation, acylation, and sulfonylation can be readily performed on the primary amine. For more complex couplings, the amine can be transformed into other functional groups, such as an azide (B81097) or a halide, which can then participate in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions. The gem-difluoroethyl group is generally stable under a variety of reaction conditions, making this building block compatible with multi-step synthetic sequences.

Potential Application in Materials Science Research (e.g., as a monomer for advanced polymeric materials)

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov Aromatic amines are common monomers in the synthesis of high-performance polymers such as polyimides and polyamides. This compound, with its aromatic and amine functionalities, is a promising candidate as a monomer or a modifying agent in polymer synthesis.

The incorporation of the 3-(1,1-difluoroethyl)phenyl moiety into a polymer backbone could impart desirable properties such as increased solubility in organic solvents, a lower dielectric constant, and enhanced thermal stability. researchgate.net These characteristics are highly sought after in materials for microelectronics, aerospace applications, and advanced coatings. man.ac.uk For instance, polyimides derived from fluorinated diamines often exhibit improved optical transparency and gas permeability. nih.govrsc.org

Table 3: Potential Polymer Types and Properties

| Polymer Type | Co-monomer | Potential Properties | Potential Applications |

| Polyamide | Diacyl Chloride | High thermal stability, good mechanical strength | High-performance fibers, engineering plastics |

| Polyimide | Dianhydride | Excellent thermal stability, low dielectric constant, optical transparency | Microelectronics, flexible displays |

| Polyurea | Diisocyanate | Good elasticity, abrasion resistance | Coatings, elastomers |

Strategy for Modular Assembly in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Benzylamines are frequently used as the amine component in various MCRs, such as the Ugi and Mannich reactions. mdpi.comnih.gov

This compound can be effectively employed in MCRs to generate libraries of complex molecules containing the fluorinated phenylmethyl scaffold. This approach is highly efficient for drug discovery, as it allows for the rapid synthesis of a diverse range of compounds for biological screening. The Ugi four-component reaction, for example, would allow for the simultaneous introduction of four different points of diversity, with one of them being the 3-(1,1-difluoroethyl)phenylmethyl group.

Table 4: Potential Multi-Component Reactions and Resulting Scaffolds

| MCR Name | Other Components | Resulting Scaffold | Utility |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Peptide mimetics, diverse libraries for screening |

| Mannich Reaction | Aldehyde, Enolizable Ketone | β-Amino ketone | Pharmaceutical intermediates |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia (B1221849) source | Dihydropyridine | Calcium channel blockers |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Bioactive heterocycles |

Mechanistic Studies of Reactions Involving 3 1,1 Difluoroethyl Phenyl Methanamine

Kinetic Studies for Reaction Rate Determination and Rate Law Derivation

For instance, in the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) (CTAP), studies have shown that the reaction is typically first-order with respect to both the amine and the oxidizing agent. ias.ac.in The rate law for such a reaction would be expressed as:

Rate = k[(3-(1,1-Difluoroethyl)phenyl)methanamine][Oxidant]

Where k is the rate constant. The influence of the 1,1-difluoroethyl substituent on the phenyl ring would be of particular interest. Its electron-withdrawing nature would likely affect the electron density at the benzylic carbon and the amino group, thereby influencing the reaction rate compared to unsubstituted benzylamine (B48309).

A hypothetical data table illustrating the determination of reaction order for a reaction of this compound is presented below.

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, doubling the concentration of the amine doubles the rate, indicating a first-order dependence. The rate is independent of the concentration of Reagent B, indicating a zero-order dependence.

Isotope Labeling Experiments for Pathway Tracing and Bond-Breaking/Forming Events

Isotope labeling is a powerful technique to trace the fate of atoms throughout a reaction and to determine which bonds are broken or formed in the rate-determining step. In reactions of this compound, deuterium (B1214612) labeling is particularly useful.

For example, in the oxidation of benzylamines, substitution of the hydrogen atoms on the alpha-carbon (the carbon bearing the amino group) with deuterium (Ph-CD₂-NH₂) allows for the determination of the kinetic isotope effect (KIE), which is the ratio of the rate constant for the unlabeled reactant to that of the labeled reactant (kH/kD). A significant primary KIE (typically > 2) indicates that the C-H bond is cleaved in the rate-determining step of the reaction. ias.ac.in For the oxidation of benzylamine, a substantial KIE of 5.60 has been observed, confirming the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in

Isotope labeling with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) can also be employed to follow the transformation of the carbon skeleton or the amino group, respectively, in more complex rearrangements or multi-step syntheses. nih.govx-chemrx.commdpi.com

Below is an illustrative table of kinetic isotope effects for a hypothetical reaction.

| Reactant | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | kH | \multirow{2}{*}{Significant (>2)} |

| This compound-α,α-d₂ | kD |

This is a hypothetical data table for illustrative purposes.

Investigation of Catalytic Cycles and Identification of Active Species in Metal-Catalyzed Transformations

This compound can participate in various metal-catalyzed reactions, such as palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) or nickel-catalyzed hydroarylation. nih.govcmu.edulookchem.comnih.gov Mechanistic studies of these reactions focus on elucidating the catalytic cycle, which typically involves steps like oxidative addition, ligand exchange, migratory insertion, and reductive elimination.

For instance, in the palladium-catalyzed amination of aryl halides, the active catalyst is typically a Pd(0) species. The catalytic cycle is thought to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. The final step is the reductive elimination of the arylamine product, regenerating the Pd(0) catalyst. lookchem.com

Identifying the active catalytic species and catalyst resting states is crucial for optimizing reaction conditions. This can be achieved through a combination of kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of catalytic intermediates.

A simplified, generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an amine is shown below.

| Step | Transformation |

| 1. Oxidative Addition | Ar-X + Pd(0)L₂ → Ar-Pd(II)(X)L₂ |

| 2. Amine Coordination & Deprotonation | Ar-Pd(II)(X)L₂ + R-NH₂ + Base → Ar-Pd(II)(NHR)L₂ |

| 3. Reductive Elimination | Ar-Pd(II)(NHR)L₂ → Ar-NHR + Pd(0)L₂ |

This is a generalized representation of a catalytic cycle.

Elucidation of Solvation Effects and Reaction Environment Influences on Reactivity and Selectivity

The solvent can play a critical role in the outcome of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Studies on the reactions of benzylamines have shown that both reactivity and product distribution can be highly dependent on the solvent.

For example, in the reaction of benzylamines with carbon dioxide, the nature of the product (carbamate salt, carbamic acid, or methylcarbonate) is highly dependent on the solvent's properties, such as its polarity and hydrogen-bonding ability. mdpi.com In aprotic solvents like acetonitrile (B52724) or THF, the ammonium (B1175870) carbamate (B1207046) is typically formed, while in protic solvents like methanol, a mixture of the carbamate and methylcarbonate (B8334205) is observed. mdpi.com In strongly hydrogen-bonding solvents like DMSO, the carbamic acid is stabilized. mdpi.com

The effect of the solvent on reaction rates can be significant. For N-acylation reactions of amines, it has been observed that in some cases, the reaction proceeds efficiently even without a solvent, suggesting that the solvent may not play a direct role in the mechanism. orientjchem.org

The table below illustrates hypothetical solvent effects on the rate of a reaction.

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Dichloromethane | 8.93 | 1.0 |

| Tetrahydrofuran (THF) | 7.52 | 0.8 |

| Acetonitrile | 37.5 | 2.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 5.0 |

This is a hypothetical data table for illustrative purposes.

Stereochemical Outcomes and Control of Diastereoselectivity and Enantioselectivity in Transformations

Since this compound is prochiral at the benzylic position, reactions that introduce a new substituent at this carbon can lead to the formation of a stereocenter. Mechanistic studies in this area would focus on understanding and controlling the stereochemical outcome of such transformations.

In asymmetric synthesis, chiral catalysts or auxiliaries are used to favor the formation of one enantiomer over the other. For example, in the NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to produce chiral benzylamines, the use of a chiral bis-imidazoline ligand was crucial for achieving high enantioselectivity. nih.govresearchgate.net Deuterium labeling experiments in this system suggested that the enantio-determining step was not the initial hydrometallation but a subsequent enantioselective radical recombination. nih.gov

For reactions involving chiral benzylamines, it is important to determine whether the reaction proceeds with retention, inversion, or racemization of the stereocenter. libretexts.org This provides critical insights into the reaction mechanism. For instance, an SN2 reaction typically proceeds with inversion of configuration, while an SN1 reaction often leads to racemization. libretexts.org

The table below shows hypothetical results for an asymmetric reaction.

| Chiral Ligand | Product Enantiomeric Excess (ee %) |

| Ligand A | 50% |

| Ligand B | 95% |

| Ligand C | 82% |

This is a hypothetical data table for illustrative purposes.

Advanced Considerations in Organofluorine Chemistry Pertaining to 3 1,1 Difluoroethyl Phenyl Methanamine

Influence of the 1,1-Difluoroethyl Group on Aromatic Ring Reactivity (e.g., Electronic Effects, Steric Hindrance)

The 1,1-difluoroethyl substituent significantly modulates the reactivity of the phenyl ring through a combination of potent electronic effects and notable steric influence.

Electronic Effects: The two fluorine atoms, being the most electronegative elements, exert a powerful electron-withdrawing inductive effect (-I) on the rest of the molecule. wikipedia.org This effect is transmitted through the sigma bonds, pulling electron density away from the aromatic ring. Consequently, the 1,1-difluoroethyl group acts as a deactivating group for electrophilic aromatic substitution (EAS) reactions. By reducing the electron density of the π-system, it makes the ring less nucleophilic and therefore less reactive towards electrophiles.

This deactivating nature also dictates the regioselectivity of EAS reactions. The strong -I effect destabilizes the cationic intermediates (arenium ions) formed during the reaction. The destabilization is most pronounced at the ortho and para positions relative to the substituent. As a result, the 1,1-difluoroethyl group is a meta-director, guiding incoming electrophiles to the positions meta to itself, where the destabilizing inductive effect is less pronounced.

Interactive Data Table: Electronic Nature of Substituents The table below compares the electronic properties of the 1,1-difluoroethyl group with other common substituents using Hammett parameters, which quantify the inductive (σI) and resonance (σR) effects. A positive value indicates an electron-withdrawing nature.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) | Directing Nature |

| -H | 0.00 | 0.00 | 0.00 | - |

| -CH3 | -0.04 | -0.13 | -0.17 | Ortho, Para |

| -CF3 | 0.45 | 0.08 | 0.53 | Meta |

| -CH(CF3)2 | 0.53 | 0.05 | 0.58 | Meta |

| -CH2CF3 | 0.23 | 0.03 | 0.26 | Meta |

| -C(F)₂CH₃ | ~0.3-0.4 | ~0.0-0.1 | ~0.3-0.5 | Meta |

| -NO2 | 0.65 | 0.13 | 0.78 | Meta |

Note: Exact Hammett parameters for the 1,1-difluoroethyl group are not widely tabulated; the values presented are estimated based on trends observed for similar fluoroalkyl groups.

Steric Hindrance: The 1,1-difluoroethyl group is significantly bulkier than a hydrogen atom. This steric bulk can physically obstruct the approach of reagents to the positions ortho to the substituent. While the electronic effects strongly favor meta-substitution in EAS, steric hindrance further disfavors reactions at the ortho positions, reinforcing the meta-directing outcome. In reactions where ortho-substitution might otherwise be possible, the size of the 1,1-difluoroethyl group would likely lead to a lower yield of the ortho-isomer compared to smaller deactivating groups.

Electronic Effects of Fluorine on the Amine Basicity, Nucleophilicity, and Hydrogen Bonding Capabilities

The strong inductive effect of the gem-difluoro group extends to the benzylic amine, profoundly altering its fundamental chemical properties.

Basicity: Basicity in amines is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. algoreducation.com The electron-withdrawing 1,1-difluoroethyl group, positioned on the phenyl ring, reduces electron density across the entire molecule, including the benzylic carbon and, subsequently, the nitrogen atom of the methanamine group. This withdrawal of electron density makes the lone pair on the nitrogen less available for donation to a proton. masterorganicchemistry.com Consequently, (3-(1,1-difluoroethyl)phenyl)methanamine is expected to be a significantly weaker base than the non-fluorinated benzylamine (B48309). Fluorination in the vicinity of an amine center is a known strategy to dramatically lower its pKa. yuntsg.comcambridgemedchemconsulting.com For instance, each fluorine atom introduced at the β-position to an amine can lead to a decrease in pKa of approximately 1.7 units. yuntsg.com

Interactive Data Table: Estimated pKa Values of Substituted Benzylamines

| Compound | Substituent at meta-position | Estimated pKa of Conjugate Acid |

| Benzylamine | -H | 9.35 |

| (3-Methylphenyl)methanamine | -CH₃ | ~9.4 |

| (3-Trifluoromethylphenyl)methanamine | -CF₃ | ~8.5 |

| This compound | -C(F)₂CH₃ | ~8.7 |

| (3-Nitrophenyl)methanamine | -NO₂ | ~8.2 |

Note: The pKa values are estimates based on the known effects of substituents on the basicity of benzylamine.

Nucleophilicity: Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electron-deficient center (an electrophile). fiveable.memasterorganicchemistry.com Generally, for a series of structurally similar amines, nucleophilicity trends with basicity. The reduced electron density on the nitrogen atom of this compound not only lowers its basicity but also diminishes its nucleophilicity. algoreducation.com The presence of strong electron-withdrawing groups can reduce the nucleophilicity of an amine by several orders of magnitude. masterorganicchemistry.com Therefore, this compound will be a weaker nucleophile in reactions like nucleophilic substitution or addition compared to unsubstituted benzylamine.

Hydrogen Bonding Capabilities: The introduction of the 1,1-difluoroethyl group affects hydrogen bonding in several ways:

Nitrogen as H-bond acceptor: The reduced electron density on the nitrogen makes it a weaker hydrogen bond acceptor.

N-H as H-bond donor: The inductive withdrawal of electrons can slightly increase the acidity of the N-H protons, making the amine a marginally better hydrogen bond donor.

Fluorine as H-bond acceptor: Covalently bound fluorine is a very weak hydrogen bond acceptor. However, the accumulation of negative partial charge on the two fluorine atoms may allow for weak intramolecular or intermolecular interactions with suitable hydrogen bond donors.

Conformational Preferences and Stereoelectronic Effects Induced by the Fluorinated Moiety

The presence of the C-F bonds introduces specific stereoelectronic interactions that govern the molecule's preferred three-dimensional structure.